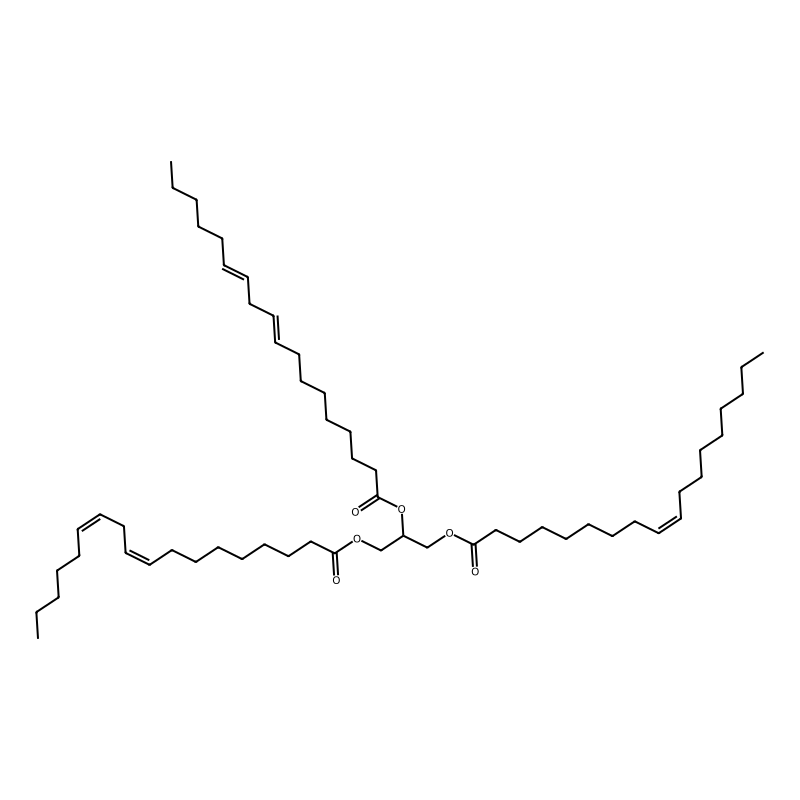

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, also known as OLL, is a triacylglycerol characterized by its unique structure. It consists of two linoleic acid molecules at the sn-1 and sn-2 positions and one oleic acid molecule at the sn-3 position of the glycerol backbone. The empirical formula for this compound is C₅₇H₁₀₀O₆, with a molecular weight of 881.40 g/mol. This compound is significant in lipid metabolism and energy storage, playing a crucial role in various biological processes .

- Oxidation: OLL can react with oxidizing agents to form hydroperoxides or other oxidation products.

- Reduction: This compound can be reduced to yield diacylglycerols or free fatty acids.

- Substitution: OLL can undergo acyl exchange reactions, where its fatty acid chains are replaced by other acyl groups.

These reactions are essential for modifying the compound's structure and properties, leading to various derivatives such as monoacylglycerols or diacylglycerols .

As a triacylglycerol, 1,2-dilinoleoyl-3-oleoyl-rac-glycerol serves primarily as an energy reservoir. During metabolism, the fatty acids released from this compound can be oxidized to generate adenosine triphosphate (ATP), which is critical for cellular functions. Additionally, studies have shown that applying this compound (3% w/v) can significantly reduce scald development in apples of the Delicious variety when used immediately after harvest and assessed after six months of storage .

The synthesis of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol typically involves esterification processes where glycerol reacts with linoleic and oleic acids under specific conditions. Various methods may include:

- Direct Esterification: Glycerol is reacted with fatty acids in the presence of catalysts at elevated temperatures.

- Transesterification: This method involves the reaction of triglycerides with an alcohol (usually methanol or ethanol) to form glycerol and fatty acid esters.

These synthetic approaches allow for the production of high-purity triacylglycerols suitable for research and industrial applications .

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol has several applications across various fields:

- Food Industry: Used as an emulsifier and stabilizer in food products due to its lipid properties.

- Agriculture: Employed as a post-harvest treatment for fruits to reduce scalding and enhance shelf life.

- Pharmaceuticals: Investigated for potential uses in drug delivery systems owing to its biocompatibility and ability to encapsulate bioactive compounds.

The versatility of this compound makes it valuable in both commercial and research settings .

Research on the interactions of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol with other compounds is limited but suggests that its metabolic pathways can be influenced by various factors such as temperature and hormonal presence. These interactions can affect lipolysis rates and subsequent energy production processes within cells. Further studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with 1,2-dilinoleoyl-3-oleoyl-rac-glycerol but differ in their fatty acid composition or arrangement:

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| Trilinolein | Three linoleic acid chains | High polyunsaturated fat content |

| Triolein | Three oleic acid chains | Monounsaturated fat content |

| 1,2-Dioleoyl-3-linoleoyl-glycerol | Two oleic and one linoleic acid | Different structural arrangement |

The uniqueness of 1,2-dilinoleoyl-3-oleoyl-rac-glycerol lies in its specific combination of linoleic and oleic acids, which may impart distinct physical and biological properties compared to these similar compounds .

Stereospecific Numbering and Molecular Architecture

Triacylglycerols (TAGs) are esters of glycerol and three fatty acids, with their stereochemistry defined by the stereospecific numbering (sn) system. In 1,2-dilinoleoyl-3-oleoyl-rac-glycerol, the rac designation indicates a racemic mixture of enantiomers due to the asymmetric placement of fatty acids. The sn-1 and sn-2 positions are occupied by linoleic acid (C18:2, cis-9,12), while oleic acid (C18:1, cis-9) occupies the sn-3 position. This configuration creates a chiral center at the sn-2 carbon, yielding two enantiomers: R-(+)- and S-(-)-forms.

Table 1: Structural Properties of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

| Property | Value | Source |

|---|---|---|

| Empirical Formula | C₅₇H₁₀₀O₆ | |

| Molecular Weight | 881.4 g/mol | |

| Melting Point | -14.5 to -13.2 °C | |

| Boiling Point | 817.3 ± 65.0 °C (Predicted) | |

| Density | 0.9281 g/cm³ | |

| Solubility | Chloroform, Ethyl Acetate |

Spectroscopic and Analytical Characterization

The compound’s synthetic origin and purity (≥98%) make it suitable for analytical standards. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its regioisomeric structure, while its optical activity, though minimal, is critical for enantiomer-specific biological interactions.